molecular formula C18H20O5 B8269417 Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- CAS No. 851885-41-1

Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-

Cat. No.: B8269417
CAS No.: 851885-41-1
M. Wt: 316.3 g/mol
InChI Key: PJIAOAQBXXYLRX-ZDUSSCGKSA-N
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Description

Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with methoxy and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by selective substitution reactions to introduce the methoxy and phenylmethoxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-methoxy-5-phenylmethoxy-: Lacks the 2-methoxy-1-methylethoxy group.

    Benzoic acid, 3-ethoxy-5-phenylmethoxy-: Contains an ethoxy group instead of a methoxy group.

    Benzoic acid, 3-[(1R)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-: Stereoisomer with different spatial arrangement.

Uniqueness

The unique combination of methoxy and phenylmethoxy groups in benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- imparts distinct chemical properties and reactivity, making it valuable for specific applications where these characteristics are desired.

Properties

IUPAC Name

3-[(2S)-1-methoxypropan-2-yl]oxy-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-13(11-21-2)23-17-9-15(18(19)20)8-16(10-17)22-12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIAOAQBXXYLRX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731026
Record name 3-(Benzyloxy)-5-{[(2S)-1-methoxypropan-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851885-41-1
Record name 3-(Benzyloxy)-5-{[(2S)-1-methoxypropan-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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